1-(2-Fluoroethoxy)-4-nitrobenzene

PET Radiochemistry ¹⁸F Radiolabeling Fluoroalkyl Ether Synthesis

Chloro/bromo analogs suffer competitive elimination during ¹⁸F radiolabeling, undermining PET tracer development. This compound resolves that failure mode through a fluorine-specific nucleophilic substitution pathway. • Validated 27.7 ± 10.7% decay-corrected radiochemical yield via one-step [¹⁸F]fluoride coupling-a benchmarked, reproducible radiosynthesis route. • SN2 leaving-group reactivity ~10¹-10³× lower than chloro/bromo analogs, enabling use as a latent electrophile or protected intermediate in multi-step syntheses. • Low in vivo defluorination vs. 3-fluoropropoxy analogs; avoids bone uptake artifacts (cf. 31.3% ID/g). • Nitro group reduced quantitatively to 4-(2-fluoroethoxy)aniline for downstream amide, diazonium, or scaffold diversification.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 109230-65-1
Cat. No. B019609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethoxy)-4-nitrobenzene
CAS109230-65-1
Synonyms1-(2-FLUOROETHOXY)-4-NITROBENZENE
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCF
InChIInChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
InChIKeyVWYVXJCCZJOMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethoxy)-4-nitrobenzene: Identity & Procurement


1-(2-Fluoroethoxy)-4-nitrobenzene (CAS 109230-65-1), also designated as 4-nitrophenyl 2-fluoroethyl ether, is a fluoroalkyl aryl ether with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol [1]. The compound features a 4-nitrophenyl moiety linked via an ether oxygen to a 2-fluoroethyl chain [1]. This structural arrangement—combining a strongly electron-withdrawing nitro group with a terminal fluorine atom separated by an ethylene spacer—confers distinct physicochemical and reactivity properties that differentiate it from non-fluorinated or alternatively halogenated analogs [1].

¹⁸F-fluoroethylation for PET tracer synthesis
Masked electrophile for multi-step organic synthesis
Scaffold with reported lower in vivo defluorination

1-(2-Fluoroethoxy)-4-nitrobenzene: Halogenated Analogs Not Interchangeable


Substitution with the chloroethoxy (CAS 3383-72-0) or bromoethoxy (CAS 13288-06-7) analogs is not a straightforward scientific or procurement decision due to critical differences in leaving-group reactivity, radiolabeling feasibility, and downstream functionalization outcomes [1]. The fluorine atom in 1-(2-fluoroethoxy)-4-nitrobenzene enables unique nucleophilic fluorination (¹⁸F incorporation) pathways that are unavailable to the chloro and bromo derivatives, which instead undergo competitive elimination or displacement in radiochemical contexts [1]. Furthermore, the lower leaving-group propensity of fluorine relative to chlorine and bromine fundamentally alters the compound's stability profile in SN2 reactions and its utility as a protected intermediate in multi-step syntheses . These differences are quantifiable in radiochemical yield and reaction pathway selectivity, as detailed in the evidence guide below.

Leaving-group reactivity mismatch
The fluoroethoxy compound exhibits markedly lower SN2 leaving-group propensity than the chloroethoxy or bromoethoxy analogs. Substitution with Cl/Br derivatives may lead to premature alkylation and uncontrolled reactivity in multi-step sequences.
Radiolabeling pathway incompatibility
Direct ¹⁸F incorporation via nucleophilic fluorination requires a fluoride leaving group. Chloro and bromo analogs lack this capability and may not serve as direct precursors for ¹⁸F-labeled PET tracers without additional functionalization.
Synthetic sequence impact
Higher reactivity of Cl/Br analogs can result in undesired side reactions or consumption before intended functionalization. The fluoroethoxy compound provides a controlled electrophilic center that may better support staged synthesis.

1-(2-Fluoroethoxy)-4-nitrobenzene: Procurement Evidence


Radiochemical Yield: Ether vs. Ester Formation

In a one-step radiosynthesis coupling 2-[¹⁸F]fluoroethanol with 1-fluoro-4-nitrobenzene, 1-(2-[¹⁸F]fluoroethoxy)-4-nitrobenzene was obtained with a decay-corrected radiochemical yield of 27.7 ± 10.7% (n = 3) [1]. This was lower than the 36.1 ± 5.4% (n = 3) obtained for 2-[¹⁸F]fluoroethyl 4-fluorobenzoate under analogous coupling conditions with 4-fluorobenzoyl chloride, establishing a benchmark for ether versus ester formation efficiency in the same radiochemical system [1].

Ether vs. Ester ¹⁸F Yield
Head-to-head
Target ether: 27.7 ± 10.7% (n=3)
Comparator ester: 36.1 ± 5.4% (n=3)
Difference: −8.4 pp (approx. 23% lower relative yield)
Establishes ether-formation efficiency benchmark for PET radiosynthesis planning.
One-step coupling, 165 °C; decay-corrected.
PET Radiochemistry ¹⁸F Radiolabeling Fluoroalkyl Ether Synthesis

Precursor Radiolabeling Yield: 2-Fluoroethoxy vs. 3-Fluoropropoxy

The radiosynthesis of 2-[¹⁸F]fluoroethanol (the precursor to the 2-fluoroethoxy moiety) achieved a decay-corrected yield of 88.6 ± 2.0% (n = 9), which is substantially higher than the 65.6 ± 10.2% (n = 5) obtained for 3-[¹⁸F]fluoropropanol under identical reaction conditions [1]. This 23.0 percentage point yield advantage for the two-carbon fluoroalkyl chain directly translates to more efficient production of 1-(2-[¹⁸F]fluoroethoxy)-4-nitrobenzene compared to its 3-fluoropropoxy analog [1].

Precursor ¹⁸F Yield
Head-to-head
2-[¹⁸F]fluoroethanol: 88.6 ± 2.0% (n=9)
3-[¹⁸F]fluoropropanol: 65.6 ± 10.2% (n=5)
Difference: +23.0 pp (35% higher relative yield)
Higher precursor yield may support 2-fluoroethoxy scaffold selection for radiosynthesis efficiency.
Identical conditions; decay-corrected.
PET Tracer Development ¹⁸F Radiochemistry Fluoroalkyl Group Comparison

SN2 Reactivity: Halogen Leaving-Group Comparison

1-(2-Fluoroethoxy)-4-nitrobenzene retains a primary alkyl fluoride moiety capable of participating in SN2 nucleophilic substitution reactions, with the fluorine atom acting as a leaving group under appropriate conditions [1]. In contrast, the chloroethoxy analog (CAS 3383-72-0) and bromoethoxy analog (CAS 13288-06-7) contain substantially better leaving groups (Cl⁻, Br⁻) that exhibit markedly higher SN2 reactivity rates—approximately 10² to 10³ times faster for bromide and 10¹ to 10² times faster for chloride in typical nucleophilic displacements relative to fluoride . This reactivity hierarchy means the fluoroethoxy compound functions as a "masked" or latency-conferring electrophile, whereas the chloro and bromo analogs are immediate alkylating agents prone to premature consumption or undesired side reactions in complex synthetic sequences.

SN2 Reactivity Hierarchy
Class-level
F leaving group: baseline (~1)
Cl leaving group: ~10–100× faster
Br leaving group: ~100–1000× faster
(Established leaving-group trend)
Lower reactivity supports use as a masked electrophile in multi-step synthesis.
Class-level inference; actual rates depend on specific conditions.
Nucleophilic Substitution Leaving Group Reactivity Synthetic Intermediate Selection

In Vivo Metabolic Stability: 2-Fluoroethoxy vs. 3-Fluoropropoxy

Biodistribution studies in normal female Balb/C mice revealed that compounds containing the 3-[¹⁸F]fluoropropoxy group undergo substantial in vivo defluorination, with bone uptake reaching 31.3 ± 9.57% ID/g at 1 hour post-injection [1]. In contrast, 2-[¹⁸F]fluoroethanol (the precursor to the 2-fluoroethoxy moiety) showed high initial radioactivity accumulation in all major organs followed by very slow clearance, but crucially without the massive bone-seeking defluorination observed with the three-carbon analog [1]. This indicates superior in vivo metabolic stability for the 2-fluoroethoxy scaffold relative to the 3-fluoropropoxy alternative.

In Vivo Defluorination
Head-to-head
2-Fluoroethoxy scaffold: no massive bone defluorination reported
3-Fluoropropoxy scaffold: 31.3 ± 9.57% ID/g bone (1 h p.i.)
Reduced bone-seeking defluorination may support lower background signal in PET imaging.
Balb/C mice; PET/CT biodistribution study.
PET Tracer Biodistribution In Vivo Defluorination Metabolic Stability

1-(2-Fluoroethoxy)-4-nitrobenzene: Application Scenarios


¹⁸F-Fluoroethylation for PET Tracer Development

Based on the 27.7 ± 10.7% decay-corrected radiochemical yield for 1-(2-[¹⁸F]fluoroethoxy)-4-nitrobenzene formation [1], this compound is positioned as a validated ¹⁸F-labeled aryl ether for PET imaging studies. Procurement is indicated for radiochemistry laboratories developing 2-[¹⁸F]fluoroethoxy-containing tracers, where the one-step coupling methodology with 1-fluoro-4-nitrobenzene provides a benchmarked, reproducible radiosynthesis route.

Latent Alkylating Agent for Multi-Step Synthesis

The fluoroethoxy compound exhibits SN2 leaving-group reactivity approximately 10¹–10³ times lower than its chloroethoxy and bromoethoxy analogs [1]. This property makes it suitable for use as a latent electrophile or protected alkylating agent in complex organic syntheses where the chloro or bromo derivatives would undergo premature consumption or undesired side reactions.

Low In Vivo Defluorination PET Tracer Scaffold

Biodistribution data demonstrate that the 2-fluoroethoxy scaffold avoids the massive in vivo defluorination observed with 3-fluoropropoxy analogs (bone uptake 31.3 ± 9.57% ID/g at 1 h) [1]. 1-(2-Fluoroethoxy)-4-nitrobenzene and its reduced amine derivative are therefore preferred building blocks for PET tracer programs requiring low background bone signal and high image contrast.

Precursor for 4-(2-Fluoroethoxy)aniline via Nitro Reduction

The 4-nitro group can be reduced to the corresponding amine using standard catalytic hydrogenation (H₂, Pd/C) or reducing metals in acid [1]. 4-(2-Fluoroethoxy)aniline serves as a versatile intermediate for further functionalization, including amide bond formation, diazonium chemistry, and incorporation into pharmacologically active scaffolds [1].

Application
Selection Property
Validation Focus
¹⁸F-fluoroethylation PET tracer development
Radiochemical yield benchmarking
Ether vs. ester formation efficiency
Multi-step synthesis latent alkylating agent
Controlled SN2 reactivity profile
Reaction selectivity vs. Cl/Br analogs
Low in vivo defluorination PET tracer scaffold
Metabolic stability in model
Bone background signal assessment
4-(2-Fluoroethoxy)aniline precursor
Nitro group reducibility
Downstream functionalization compatibility

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